Technical Guide: Synthesis of 1-(2-Hydroxy-5-iodophenyl)ethanone
Technical Guide: Synthesis of 1-(2-Hydroxy-5-iodophenyl)ethanone
Executive Summary & Strategic Utility
1-(2-Hydroxy-5-iodophenyl)ethanone (CAS: 7191-41-5), also known as 5-iodo-2-hydroxyacetophenone, is a critical phenylpropanoid scaffold. Its iodine moiety at the C5 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling the rapid diversification of flavonoid libraries and chalcone derivatives with anti-inflammatory and antimicrobial potential.
This guide details two distinct synthetic pathways:
-
The Oxidative Iodination Route (
): The industrial "gold standard" for high atom economy and yield.[1] -
The Peroxide-Mediated Green Route (
): A sustainable alternative minimizing heavy metal waste.[1]
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 1-(2-Hydroxy-5-iodophenyl)ethanone |
| CAS Number | 7191-41-5 |
| Molecular Formula | |
| Molecular Weight | 262.04 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 67–69 °C (Lit.) |
| Solubility | Soluble in EtOH, MeOH, |
Retrosynthetic Analysis & Mechanism
Regioselectivity Logic
The synthesis relies on Electrophilic Aromatic Substitution (EAS) .[1] The starting material, 2'-hydroxyacetophenone (2-HAP), contains two directing groups with opposing electronic effects:
-
-OH (Position 2): Strongly activating, ortho-/para-director.
-
-COCH3 (Position 1): Deactivating, meta-director.
Site Selection:
-
Position 3 (Ortho to -OH): Sterically hindered by the adjacent hydroxyl group and the acetyl group's hydrogen bonding network.[1]
-
Position 5 (Para to -OH): Sterically accessible and electronically reinforced by the meta-directing influence of the acetyl group.[1]
Mechanistic Pathway (DOT Diagram)
Figure 1: Electrophilic Aromatic Substitution pathway favoring C5 iodination.
Protocol A: Oxidative Iodination ( )
Status: Standard Laboratory Method Advantage: High Atom Economy (100% Iodine Utilization)[1]
The Chemistry
Direct iodination with
Step-by-Step Methodology
Reagents:
-
2'-Hydroxyacetophenone (10 mmol, 1.36 g)
-
Iodine (
) (4 mmol, 1.02 g)[1] -
Iodic Acid (
) (2 mmol, 0.35 g)[1] -
Ethanol (95%, 20 mL)
Procedure:
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.36 g of 2'-hydroxyacetophenone in 15 mL of ethanol.
-
Oxidant Addition: Dissolve iodic acid (0.35 g) in a minimal amount of water (1-2 mL) and add to the flask.
-
Iodine Addition: Add molecular iodine (1.02 g) to the mixture.
-
Reaction: Stir the mixture vigorously at 35–40 °C for 1.5 to 2 hours.
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water.
-
Precipitation: A yellow solid will precipitate immediately.[1][2] Stir for 10 minutes to ensure full crystallization.
-
Filtration: Filter the solid under vacuum. Wash with cold water (
mL) to remove residual acid and iodine.[1] -
Purification: Recrystallize from Ethanol/Water (3:1) if necessary.[1]
Expected Yield: 85–92%[1]
Protocol B: Green Synthesis ( )
Status: Sustainable / Green Chemistry Advantage: Water is the only byproduct; avoids heavy oxidants.[1]
The Chemistry
Hydrogen peroxide acts as the terminal oxidant, generating the active electrophilic iodine species in situ.[1]
[1]Step-by-Step Methodology
Reagents:
-
2'-Hydroxyacetophenone (10 mmol)[1]
-
Iodine (
) (10 mmol)[1] -
Hydrogen Peroxide (30% aq., 12 mmol)[1]
-
Methanol (20 mL)
Procedure:
-
Setup: Charge a flask with 2'-hydroxyacetophenone (10 mmol) and Iodine (10 mmol) in Methanol (20 mL).
-
Activation: Add Hydrogen Peroxide (30%, 1.2 mL) dropwise over 5 minutes.
-
Reaction: Stir at Room Temperature for 4–6 hours.
-
Note: The reaction may be slightly slower than Method A. If conversion is incomplete after 6 hours, warm to 40 °C.
-
-
Workup: Evaporate the methanol under reduced pressure.
-
Extraction: Dissolve the residue in Ethyl Acetate (30 mL) and wash with saturated Sodium Thiosulfate (
) solution.-
Why: Thiosulfate neutralizes any unreacted iodine (turning the organic layer from purple/brown to yellow).[1]
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate to dryness.
Process Workflow & Decision Tree
Figure 2: Operational workflow for the synthesis and purification.[3]
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesis, you must validate the Regiochemistry (confirming 5-iodo vs. 3-iodo).
Proton NMR ( NMR, 400 MHz, )
The aromatic region is diagnostic.[1] You expect a specific splitting pattern for the 1,2,4-trisubstituted ring (relative to the phenyl ring protons).[1]
| Chemical Shift ( | Multiplicity | Coupling ( | Assignment | Interpretation |
| 12.20 | Singlet | - | -OH | Chelated phenolic proton (downfield due to H-bond with carbonyl). |
| 8.05 | Doublet | H-6 | Key Identifier: Meta coupling to H-4. Proves H-6 is isolated from H-5. | |
| 7.75 | dd | H-4 | Doublet of doublets (Ortho to H-3, Meta to H-6). | |
| 6.80 | Doublet | H-3 | Ortho coupling to H-4. Upfield due to ortho-OH shielding. | |
| 2.65 | Singlet | - | Methyl ketone protons.[2] |
Validation Check: If you observe a triplet or a doublet with a large coupling constant (
References
-
Regioselective Iodination (Standard Method): Patil, S., et al. "Regioselective iodination of hydroxylated aromatic ketones."[1] Arkivoc 2006, no.[1][4] 10 (2006): 104-108.[1][4]
-
Green Chemistry Approach: Pavlinac, J., et al. "Hydrogen peroxide induced iodine transfer into alkenes and aromatics."[1] Green Chemistry 8, no. 7 (2006): 619-624.[1]
-
Physical Properties & Spectral Data: National Institutes of Health (NIH) PubChem. "1-(2-Hydroxy-5-iodophenyl)ethanone - Compound Summary."
